safety and handling of (6-(Propylthio)pyridin-3-yl)boronic acid
safety and handling of (6-(Propylthio)pyridin-3-yl)boronic acid
An In-Depth Technical Guide to the Safety and Handling of (6-(Propylthio)pyridin-3-yl)boronic acid
Introduction: Navigating the Nuances of a Modern Reagent
(6-(Propylthio)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound increasingly utilized by researchers in medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring, a boronic acid moiety, and a propylthio group, makes it a valuable building block for synthesizing complex molecules, primarily through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, these same structural features introduce specific handling, stability, and safety challenges that demand a nuanced understanding beyond generic laboratory protocols.
This guide, intended for chemists and drug development professionals, provides an in-depth analysis of the safety and handling protocols for (6-(Propylthio)pyridin-3-yl)boronic acid. Moving beyond a simple checklist, we will explore the chemical causality behind its specific hazards, instability pathways, and the rationale for recommended procedures. Our objective is to equip the practicing scientist with the expert knowledge required to handle this reagent safely, ensure experimental integrity, and mitigate risks effectively.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The properties of (6-(Propylthio)pyridin-3-yl)boronic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (6-(Propylthio)pyridin-3-yl)boronic acid | [3][4] |
| Synonyms | 2-(Propylthio)pyridine-5-boronic acid | [4] |
| CAS Number | 1256345-97-7 | [3][4] |
| Molecular Formula | C₈H₁₂BNO₂S | [3][4] |
| Molecular Weight | 197.06 g/mol | [3] |
| Appearance | Typically an off-white to white solid powder. | Inferred from typical boronic acids |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |
Section 2: Hazard Identification and Risk Assessment
While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely published, a robust hazard assessment can be constructed by analyzing its constituent functional groups: the boronic acid, the pyridine ring, and the propylthio group. The following classifications are based on data from analogous compounds.[5][6][7]
| Hazard Class | GHS Classification | Rationale and Precautionary Statements |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed. P264, P270: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation.[7][8] P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | H319: Causes serious eye irritation.[5][7] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[7][9] P261, P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Long-Term Toxicity | Potential Reproductive Hazard | High-dose exposure to boron compounds has been shown to affect male reproductive organs in animal studies.[10][11][12] While typical laboratory handling is unlikely to pose such risks, this underscores the importance of minimizing exposure. |
Section 3: Stability and Reactivity Profile: The "Why" Behind the Hazard
Understanding the chemical stability of (6-(Propylthio)pyridin-3-yl)boronic acid is critical for its effective use and safe handling. Its reactivity is dominated by the boronic acid moiety, which is susceptible to degradation.
Protodeboronation: The Unwanted Side Reaction
Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13] This is a frequent and problematic side reaction in cross-coupling chemistry, leading to reduced yield and the formation of undesired byproducts.[13]
-
Causality: For basic heteroaromatic boronic acids, such as those containing a pyridine ring, this process can be particularly rapid. The pyridine nitrogen can be protonated, and the molecule can form a zwitterionic species, which may facilitate a unimolecular fragmentation of the C-B bond.[13][14] The reaction is often catalyzed by acid or base and is highly dependent on the reaction pH and the presence of water.[13]
-
Mitigation: To suppress protodeboronation, it is crucial to use anhydrous solvents, run reactions under an inert atmosphere (to exclude moisture), and carefully select catalysts and reaction conditions that favor the desired cross-coupling over this degradation pathway.[13] The use of boronic esters, such as the pinacol ester, is a common strategy to increase stability and slowly release the active boronic acid under reaction conditions.[13][15]
Oxidative Deboronation
In addition to protonolysis, the C-B bond can be cleaved via oxidation. This process can be mediated by reactive oxygen species (ROS) and certain cytochrome P450 enzymes in biological systems, representing a potential metabolic deactivation pathway for boronic acid-containing drugs.[16][17] In the lab, strong oxidizing agents can also lead to this degradation.
Thermal Decomposition and Incompatibilities
-
Hazardous Decomposition: As an organosulfur compound, upon combustion or strong heating, (6-(Propylthio)pyridin-3-yl)boronic acid may release toxic and flammable gases, including sulfur oxides (SOx), hydrogen sulfide (H₂S), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[18][19]
-
Incompatible Materials: The compound should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions and degradation.[19][20][21]
Section 4: Standard Operating Procedures (SOPs)
Adherence to rigorous, well-defined protocols is essential for safety and experimental reproducibility.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All handling of solid (6-(Propylthio)pyridin-3-yl)boronic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][22]
-
Personal Protective Equipment: The minimum required PPE is detailed below.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact and irritation. Proper glove removal technique must be used to avoid contaminating hands. |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[20][22] |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from spills and contamination.[22] |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved particulate respirator may be necessary for large spills or if engineering controls fail.[19] |
Protocol: Receipt and Storage
-
Verification: Upon receipt, verify the container label matches the order information.
-
Inspection: Inspect the container for any damage or leaks.
-
Storage: Store the container in a designated, well-ventilated, refrigerated location at 2-8°C .[3] The storage area should be separate from incompatible materials.
-
Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator or a glovebox antechamber to protect it from moisture.
Protocol: Weighing and Handling (Solid)
This workflow is designed to minimize dust generation and exposure.
Example Workflow: Use in a Suzuki-Miyaura Coupling Reaction
This protocol illustrates the integration of safety measures within a common synthetic application.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the entire apparatus with an inert gas (N₂ or Ar) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent moisture from initiating protodeboronation.[13]
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide, palladium catalyst, ligand, and base.
-
Boronic Acid Addition: Weigh (6-(Propylthio)pyridin-3-yl)boronic acid using the protocol in Section 4.3 and add it to the flask.
-
Solvent Addition: Add anhydrous solvent via cannula or syringe.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench it, typically by adding water or a saturated ammonium chloride solution. Perform this step in the fume hood.
-
Workup & Purification: Proceed with standard liquid-liquid extraction and purification (e.g., column chromatography). Handle all waste streams as hazardous.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is crucial.
-
Spill Cleanup: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite), sweep up using non-sparking tools, and place in a sealed, labeled container for hazardous waste disposal.[18][19] Ventilate the area well. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[20]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[20][21]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms develop or persist.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[22] Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like sulfur oxides.[18]
Section 6: Waste Disposal
All waste containing (6-(Propylthio)pyridin-3-yl)boronic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[5][23]
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Disposal must be handled through your institution's EHS department or a licensed hazardous waste disposal company.[23] Do not dispose of this material down the drain.[24] While neutralization and dilution may be permissible for small amounts of pure, simple boric acid in some jurisdictions, it is not appropriate for this functionalized organoboron compound due to its other hazardous characteristics.[23][24]
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